molecular formula C4H4BrNOS B1273696 4-Bromo-2-methoxythiazole CAS No. 240816-35-7

4-Bromo-2-methoxythiazole

Cat. No. B1273696
M. Wt: 194.05 g/mol
InChI Key: OZROWEIIPIELCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methoxythiazole is a compound that is structurally related to various other heterocyclic compounds that have been synthesized and characterized in the literature. Although the specific compound 4-Bromo-2-methoxythiazole is not directly mentioned in the provided papers, the related compounds discussed in these papers offer insights into the chemical behavior and properties that 4-Bromo-2-methoxythiazole may exhibit. For instance, compounds with bromo, methoxy, and thiazole functional groups have been studied for their potential applications in medicinal chemistry and materials science due to their interesting chemical and physical properties .

Synthesis Analysis

The synthesis of related thiazole derivatives often involves the reaction of suitable precursors such as ketones, aldehydes, or acids with thiourea or thiosemicarbazide. For example, 2-aminothiazole derivatives were synthesized by reacting 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid with thiourea derivatives . Similarly, 3-(3-Bromo-4-methoxyphenyl)-4-amino-5-mercapto-1,2,4-triazole was prepared starting from p-anisic acid . These methods could potentially be adapted for the synthesis of 4-Bromo-2-methoxythiazole by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . For instance, the structure of a triazole derivative was inferred through IR, NMR, mass spectrometry, and X-ray crystallography . These techniques would likely be applicable to determine the molecular structure of 4-Bromo-2-methoxythiazole, providing insights into its geometric and electronic configuration.

Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives includes their participation in further synthetic transformations. For example, thiazolopyridazine derivatives were obtained from the reaction of 4-hydroxy-1,3-thiazole with hydrazine and phenylhydrazine . Additionally, bromine → lithium exchange reactions of some brominated triazoles have been studied, which could be relevant to the reactivity of the bromine atom in 4-Bromo-2-methoxythiazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their functional groups. The presence of bromo and methoxy substituents can affect the compound's polarity, solubility, and potential for intermolecular interactions. For example, Hirschfeld surface analysis provided insight into the short intermolecular interactions of an oxazole derivative . Similar analyses could be conducted for 4-Bromo-2-methoxythiazole to understand its intermolecular interactions and physical properties.

Scientific Research Applications

Medicinal Chemistry Applications

  • Synthesis of Benzoheterocyclic Compounds : 4-Bromo-2-methoxythiazole derivatives have been synthesized and tested as inhibitors in various biological activities. For instance, benzothiazole-containing analogues showed broad inhibitory activity against leukotriene and induced bronchospasm in guinea pigs (Musser et al., 1987).
  • Anti-Quorum Sensing Compound : A derivative, 4-(o-methoxyphenyl)-2 aminothiazole, synthesized from 4-Bromo-2-methoxythiazole, showed potential in inhibiting biofilm formation in Pseudomonas aeruginosa, indicating its utility in addressing bacterial resistance (More et al., 2012).
  • Cholinesterase Inhibitors : S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols, derived from 4-methoxybenzoic acid, demonstrated significant cholinesterase inhibitory potential, suggesting applications in neurodegenerative disorders (Arfan et al., 2018).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition Studies : Compounds with 4-Bromo-2-methoxythiazole structure, such as 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione, have shown excellent inhibition efficiency against corrosion of mild steel in corrosive environments (Al-amiery et al., 2020).

Biochemistry and Anticancer Research

  • Anticancer Activity : Some derivatives of 4-Bromo-2-methoxythiazole have been evaluated for their anticancer activity against a variety of cancer cell lines, showing promising results in inhibiting tumor cell proliferation (Bekircan et al., 2008).
  • Synthesis of Aminothiazole-Paeonol Derivatives : These derivatives showed significant inhibitory activity against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines (Tsai et al., 2016).

properties

IUPAC Name

4-bromo-2-methoxy-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNOS/c1-7-4-6-3(5)2-8-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZROWEIIPIELCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376855
Record name 4-Bromo-2-methoxythiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methoxythiazole

CAS RN

240816-35-7
Record name 4-Bromo-2-methoxythiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-methoxy-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.